molecular formula C17H16FN3O B2616259 1-(4-fluorophenethyl)-3-(1H-indol-3-yl)urea CAS No. 899753-30-1

1-(4-fluorophenethyl)-3-(1H-indol-3-yl)urea

Cat. No. B2616259
CAS RN: 899753-30-1
M. Wt: 297.333
InChI Key: IDXJPBMTJXUJOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of indole derivatives, such as 1-(4-fluorophenethyl)-3-(1H-indol-3-yl)urea, has attracted the attention of the chemical community . Indoles are a significant heterocyclic system in natural products and drugs, and they play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis of fluorinated compounds due to their potential as bioisosters of ureas, which are critical in medicinal chemistry. A study by Compain et al. (2012) demonstrated the stereoselective hydrofluorination of ynamides to synthesize α-fluoroenamides, rigid fluorinated bioisosters of ureas, showing a new pathway to these compounds with wide substrate applicability (Compain et al., 2012). Similarly, Amendola et al. (2013) explored the interaction of fluoride with fluorogenic ureas, providing insights into anion binding tendencies and highlighting the multifaceted behavior of these compounds in response to different anions (Amendola et al., 2013).

Bioimaging and Sensing Applications

A novel fluorescent sensor, 1-((2-hydroxynaphthalen-1-yl)methylene)urea (ocn), was designed for the selective and sensitive detection of Al3+, demonstrating its potential in biological applications including bioimaging in living cells, as discussed by Wang et al. (2017) (Wang et al., 2017).

Anticancer and Antioxidant Agents

The synthesis and evaluation of phenethylamine-based urea derivatives have been explored for their anticancer and antioxidant properties. Özgeriş and Özgeriş (2021) reported on derivatives that showed significant activity against human cervical and non-small cell lung cancer cell lines, with some compounds demonstrating greater potency than cisplatin, a widely used chemotherapy drug, indicating their potential as lead compounds for cancer treatment (Özgeriş & Özgeriş, 2021).

Catalysis and Material Science

Research on NHC-stabilized gold(I) complexes for the catalysis of heterocyclization of 1-(o-ethynylaryl)ureas has shown promising results in synthesizing hydroamination products. Gimeno et al. (2010) highlighted the selective cyclization of these substrates depending on the metal, ligand, and reaction conditions, which could be significant for developing novel synthetic methodologies (Gimeno et al., 2010).

Molecular Recognition and Anion Sensing

The ability of urea derivatives to selectively recognize anions has been explored, demonstrating their potential in designing chemosensors and understanding molecular interactions. Helal and Kim (2010) synthesized novel fluorogenic sensors based on urea derivatives for anion recognition, showing high selectivity towards acetate ions, which could be valuable for environmental monitoring and analytical chemistry applications (Helal & Kim, 2010).

properties

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O/c18-13-7-5-12(6-8-13)9-10-19-17(22)21-16-11-20-15-4-2-1-3-14(15)16/h1-8,11,20H,9-10H2,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXJPBMTJXUJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)NC(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.